

4-Chloronicotinamide as a fragment for drug design

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Compound of Interest

Compound Name: 4-Chloronicotinamide

Cat. No.: B1582929

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Application Note & Protocols

Leveraging 4-Chloronicotinamide as a Versatile Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening, enabling a more rational and efficient exploration of chemical space.[1] This approach identifies low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into high-affinity leads.[2] This application note details the strategic use of **4-chloronicotinamide** as a high-value fragment for FBDD campaigns. We explore the rationale behind its selection, highlighting its optimal physicochemical properties, versatile chemical handle for elaboration, and privileged substructure. Furthermore, we provide a comprehensive screening cascade workflow and detailed experimental protocols for its biophysical characterization and synthetic elaboration, designed for immediate application by drug discovery researchers.

The Rationale for 4-Chloronicotinamide in FBDD

The success of an FBDD campaign is critically dependent on the quality of the fragment library.[3] Fragments must not only bind to the target but also present viable vectors for chemical optimization. **4-Chloronicotinamide** is an exemplary fragment that fulfills these criteria for several reasons.

- Compliance with Fragment-Based Principles: Fragments are typically characterized by the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors. **4-Chloronicotinamide** aligns well with these guidelines, ensuring higher ligand efficiency and a greater probability of productive binding.^[2]
- Privileged Nicotinamide Scaffold: The nicotinamide moiety is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates.^{[4][5]} Its pyridine ring and carboxamide group provide a rich array of hydrogen bond donors and acceptors, enabling it to anchor effectively within diverse protein binding sites.
- Chemically Tractable Synthetic Handle: The chlorine atom at the 4-position is the fragment's key feature for synthetic elaboration. Unlike a simple hydrogen, the chloro-substituent provides a reliable and versatile reaction site for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings).^{[6][7]} This allows for a "fragment growing" strategy, where the core fragment is elaborated into an adjacent pocket to improve potency and selectivity.

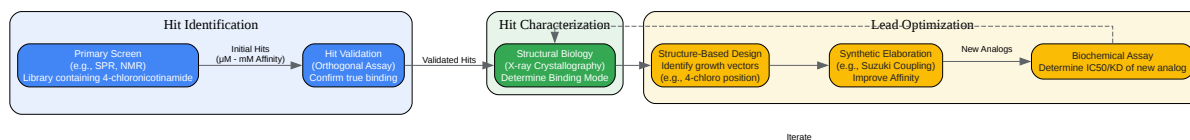
Table 1: Physicochemical Properties of 4-Chloronicotinamide

This table summarizes the key computed properties of **4-chloronicotinamide**, demonstrating its suitability as a starting fragment for FBDD.

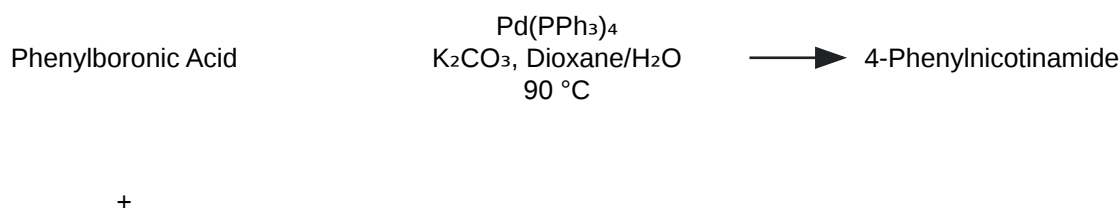
Property	Value	Source	Justification for FBDD
Molecular Formula	C ₆ H ₅ ClN ₂ O	--INVALID-LINK--[8]	Simple, low complexity.
Molecular Weight	156.57 g/mol	--INVALID-LINK--[8]	Well within the "Rule of Three" (<300 Da).
XLogP3	0.4	--INVALID-LINK--[8]	Optimal lipophilicity for aqueous solubility and binding.
Hydrogen Bond Donors	1 (from amide)	--INVALID-LINK--[8]	Provides a key interaction point.
Hydrogen Bond Acceptors	2 (amide O, pyridine N)	--INVALID-LINK--[8]	Provides key interaction points.
Rotatable Bonds	1	--INVALID-LINK--[8]	Low conformational entropy penalty upon binding.

Application: A Screening & Elaboration Cascade

A successful FBDD project requires a systematic process to identify, validate, and optimize fragment hits. The workflow below illustrates a robust cascade, starting from initial screening and culminating in a chemically elaborated lead compound. The causality behind this multi-step process is to ensure that resources are focused only on validated, structurally-defined hits, maximizing the probability of success.



4-Chloronicotinamide



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